molecular formula C5H7FN2O B6357208 (4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol CAS No. 1628350-49-1

(4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol

Cat. No.: B6357208
CAS No.: 1628350-49-1
M. Wt: 130.12 g/mol
InChI Key: OOBSTDKPCIAXSW-UHFFFAOYSA-N
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Description

(4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol ( 1628350-49-1) is a fluorinated pyrazole derivative of high interest in scientific research and development. With a molecular formula of C5H7FN2O and a molecular weight of 130.12, this compound serves as a versatile and valuable building block in medicinal chemistry and agrochemical research . The presence of both a hydroxymethyl group and a fluorine atom on the pyrazole ring provides two distinct sites for chemical modification, enabling researchers to synthesize a diverse array of more complex molecules . Its specific applications include its use as a precursor in the synthesis of carboxylic acid derivatives and other functionalized heterocycles, which are crucial in the design of potential pharmaceutical candidates and other specialty chemicals . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Proper handling is essential. Please consult the Safety Data Sheet (SDS) prior to use. This compound has associated hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Researchers should employ appropriate personal protective equipment and adhere to all recommended precautionary statements during handling . For optimal stability, the product should be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

(4-fluoro-1-methylpyrazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FN2O/c1-8-2-4(6)5(3-9)7-8/h2,9H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBSTDKPCIAXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Cyclization with Pre-Functionalized Building Blocks

This approach employs fluorinated precursors to install the 4-fluoro group during pyrazole ring formation. For example, 2,2-difluoroacetyl halides (as in) or fluorinated enol ethers may serve as starting materials. A representative pathway involves:

  • Condensation : Reacting a fluorinated β-keto ester with methylhydrazine to form the pyrazole ring.

  • Reduction : Reducing a carbonyl group at the 3-position to a hydroxymethyl group.

Key challenges include ensuring regioselectivity (to favor 1-methyl-4-fluoro substitution) and avoiding over-fluorination. Catalysts such as potassium iodide (KI) improve cyclization efficiency, as demonstrated in the synthesis of 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid.

Post-Cyclization Functionalization

Detailed Methodological Analysis

Cyclocondensation Approach

A synthesis analogous to and can be adapted:

Step 1: Synthesis of α-Difluoroacetyl Intermediate
React 2,2-difluoroacetyl chloride with a β-keto ester (e.g., ethyl acetoacetate) in the presence of a base (triethylamine) to form an α-difluoroacetyl-β-keto ester.

Step 2: Cyclization with Methylhydrazine
Treat the intermediate with methylhydrazine in ethanol at −20°C to 0°C. KI (1.5 mol%) enhances regioselectivity, favoring 1-methyl-4-fluoro substitution.

Step 3: Reduction of Ester to Alcohol
Hydrolyze the ester to a carboxylic acid using NaOH, then reduce with LiAlH₄ or NaBH₄ to yield the hydroxymethyl group.

Example Conditions

ParameterValueSource
Temperature (Cyclization)−20°C to 0°C
CatalystKI (1.5 mol%)
Reduction AgentNaBH₄ in THF

Late-Stage Fluorination and Oxidation-Reduction

Based on and, this method involves:

Step 1: Synthesis of 1-Methyl-3-hydroxymethylpyrazole
Condense acetylacetone with methylhydrazine to form 1-methyl-3-acetylpyrazole, followed by reduction to 1-methyl-3-hydroxymethylpyrazole.

Step 2: Directed Fluorination
Use xenon difluoride (XeF₂) or Deoxo-Fluor® to introduce fluorine at the 4-position. Anhydrous conditions and low temperatures (−78°C) minimize side reactions.

Critical Considerations

  • Regioselectivity : Fluorination at the 4-position requires electron-donating groups (e.g., methyl) at the 1-position to direct electrophilic attack.

  • Purification : Recrystallization from ethanol/water (40–65% alcohol) yields high-purity product.

Optimization Challenges and Solutions

Regioselective Control

The 1-methyl group directs fluorination to the 4-position, but competing 5-fluoro isomers may form. Catalytic KI in cyclization steps improves 4-fluoro selectivity to >95:5 ratios.

Functional Group Compatibility

The hydroxymethyl group is susceptible to oxidation. Using mild reducing agents (e.g., NaBH₄ instead of LiAlH₄) and inert atmospheres preserves alcohol integrity.

Yield Enhancement

  • Solvent Systems : Ethanol/water mixtures improve intermediate solubility and final product crystallization.

  • Catalyst Recycling : KI can be recovered via aqueous extraction, reducing costs.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
CyclocondensationFewer steps, high regioselectivityRequires specialized fluorinated reagents70–85%
Post-FunctionalizationUses commercially available intermediatesLower regioselectivity (requires directing groups)50–75%

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The fluorine atom can be substituted with other functional groups such as halogens, alkyl groups, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium iodide (NaI) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: The major products include 4-fluoro-1-methyl-1H-pyrazole-3-carboxaldehyde and 4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid.

    Reduction: The major products include 4-fluoro-1-methyl-1H-pyrazole-3-ylmethanol and 4-fluoro-1-methyl-1H-pyrazole-3-ylamine.

    Substitution: The major products depend on the substituent introduced, such as 4-chloro-1-methyl-1H-pyrazol-3-ylmethanol or 4-iodo-1-methyl-1H-pyrazol-3-ylmethanol.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have indicated that (4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results as a potential antibacterial agent. This property is attributed to its ability to inhibit key enzymes involved in bacterial metabolism.

Anti-inflammatory Properties
In vitro studies have demonstrated that this compound can reduce inflammation markers, suggesting its potential use in developing anti-inflammatory drugs. The mechanism involves the modulation of cytokine production, which is crucial in inflammatory responses.

Neuroprotective Effects
Research indicates that this compound may offer neuroprotective benefits. It has shown effectiveness in protecting neuronal cells from oxidative stress-induced damage, making it a candidate for further exploration in neurodegenerative disease therapies.

Agricultural Applications

Pesticide Development
The compound's structural characteristics make it a candidate for developing novel pesticides. Its efficacy against specific pests has been tested, showing reduced toxicity to non-target organisms while maintaining effectiveness against target pests. This dual benefit positions it as a safer alternative in agricultural practices.

Plant Growth Regulation
Preliminary studies suggest that this compound may act as a plant growth regulator. It influences growth patterns and stress responses in plants, which can be harnessed to enhance crop yields under adverse conditions.

Materials Science

Polymer Synthesis
The unique properties of this compound allow it to be utilized in synthesizing advanced polymeric materials. Its incorporation into polymer matrices can improve mechanical strength and thermal stability, making it suitable for high-performance applications.

Case Studies

Study FocusFindingsReference
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatory PropertiesReduced cytokine levels in cell models
Neuroprotective EffectsProtection against oxidative stress in neuronal cells
Pesticide DevelopmentEffective against target pests with low toxicity to beneficial insects
Plant Growth RegulationEnhanced growth rates under stress conditions

Mechanism of Action

The mechanism of action of (4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, leading to improved efficacy and reduced side effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol with structurally related pyrazole-methanol compounds:

Compound Name Substituents (Pyrazole Positions) Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 1: -CH3, 3: -CH2OH, 4: -F C6H8FN2O 158.14 Moderate solubility in polar solvents; enhanced stability due to fluorine
(1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol 1: -CH3, 4: -CH2OH, 3: -C6H5 C11H12N2O 188.23 Low solubility; phenyl group increases hydrophobicity
[1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl]methanol 1: -C6H4F (2-F), 4: -CH2OH, 3: -C6H5 C16H13FN2O 268.29 Low solubility; fluorophenyl enhances electronic effects
(1-(4-Methylphenyl)-3-(3-pyridinyl)-1H-pyrazol-4-yl)methanol 1: -C6H4CH3, 4: -CH2OH, 3: -C5H4N C16H15N3O 265.32 Improved solubility due to pyridinyl; potential for coordination chemistry

Key Observations :

  • Substituent Position : The placement of fluorine on the pyrazole ring (vs. on aryl substituents) in the target compound reduces steric bulk and alters electronic properties compared to analogs with fluorinated phenyl groups .
  • Solubility : The hydroxymethyl group generally improves aqueous solubility, but bulky aryl substituents (e.g., phenyl, fluorophenyl) counteract this effect .

Challenges and Contradictions

  • Dissimilarity in Substituent Effects : While fluorine on the pyrazole ring (target) enhances electronic effects, trifluoromethyl groups () or multiple fluorines may over-stabilize the ring, reducing reactivity .
  • Virtual Screening Limitations : Structural similarity metrics () may overlook critical differences in substituent electronic profiles, leading to false positives in drug discovery .

Biological Activity

(4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol is a pyrazole derivative that has gained attention in pharmaceutical research due to its potential biological activities. This compound, characterized by the presence of a fluorine atom and a hydroxymethyl group, may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to modulate specific biochemical pathways. The compound may exhibit:

1. Antimicrobial Activity : Pyrazole derivatives are known for their antimicrobial properties. The presence of the fluorine atom enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes and exert inhibitory effects on growth .

2. Anticancer Properties : Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins . The specific interactions of this compound with cancer cell lines need further investigation.

3. Anti-inflammatory Effects : Compounds containing pyrazole moieties have been reported to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Structure-Activity Relationships (SAR)

The structure of this compound allows for various modifications that can influence its biological activity:

Substituent Effect on Activity
FluorineEnhances lipophilicity and antimicrobial potency
HydroxymethylMay increase solubility and bioavailability
MethylCan influence binding affinity to biological targets

Research indicates that the position and nature of substituents on the pyrazole ring significantly affect the compound's potency against specific targets .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives similar to this compound:

Study 1: Antimicrobial Activity
A series of pyrazole derivatives were tested against various bacterial strains, showing promising results with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL. The fluorinated compounds exhibited enhanced activity compared to their non-fluorinated counterparts .

Study 2: Anticancer Potential
In vitro studies demonstrated that certain pyrazole derivatives could reduce cell viability in human cancer cell lines by inducing apoptosis. The mechanism involved caspase activation and modulation of Bcl-2 family proteins . Further exploration into this compound could reveal similar effects.

Research Findings

Recent findings indicate that this compound may interact with key enzymes involved in metabolic pathways, potentially leading to altered drug metabolism and efficacy. For instance, it has been suggested that this compound could inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Q & A

Basic: What are the established synthetic routes for (4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol, and what key reaction parameters influence yield?

Answer:
The synthesis typically involves cyclocondensation of fluorinated diketones with hydrazine derivatives under acidic conditions. For example:

  • Modified Baker-Venkataram rearrangement : Reacting 1-(2'-hydroxyphenyl)-3-(4"-methoxyphenyl)propane-1,3-dione with phenyl hydrazine in ethanol/acetic acid (7 hours reflux) yields pyrazole derivatives (45% post-recrystallization) .
  • Key parameters :
    • Stoichiometry : A 1:1.05 molar ratio of ketone to hydrazine minimizes unreacted starting material.
    • Acid catalyst : Glacial acetic acid enhances cyclization efficiency.
    • Purification : Silica gel chromatography followed by ethanol recrystallization improves purity (>95%) .

Basic: What analytical techniques are most effective for structural confirmation of this compound?

Answer:

  • X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 16.83° between pyrazole and methoxyphenyl rings) .
  • NMR spectroscopy : ¹H NMR identifies fluorine coupling (δ ~8.2 ppm for pyrazole protons) and methyl/methanol groups. ¹³C NMR confirms substitution patterns .
  • FTIR : Hydroxyl stretching (~3200 cm⁻¹) and C-F vibrations (~1250 cm⁻¹) .
  • Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 199.1) .

Advanced: How can researchers address discrepancies in reported biological activities of fluorinated pyrazole methanol derivatives?

Answer:

  • Structural analysis : Compare crystallographic data (e.g., dihedral angles ) to assess conformational impacts on receptor binding.
  • Standardized assays : Use consistent cell lines (e.g., P19 carcinoma cells) and dosage protocols (e.g., 1 µM–400 nM) to minimize variability .
  • QSAR modeling : Correlate substituent electronic parameters (σ, π values) with activity. For example, the 4-fluoro group’s electron-withdrawing effect may enhance metabolic stability but reduce membrane permeability .

Advanced: What strategies optimize multi-step synthesis of complex pyrazole derivatives containing fluorinated methanol groups?

Answer:

  • Protection-deprotection : Use TBS ethers to protect the methanol moiety during heterocycle formation .
  • Cross-coupling : Introduce aryl groups via Pd-catalyzed Suzuki-Miyaura reactions (e.g., 4-fluorophenyl boronic acid) .
  • By-product control : Optimize stoichiometry (1:1 ketone:hydrazine) and reflux duration (7–30 hours) to suppress side products .
  • Purification : Gradient recrystallization (methanol/water) achieves >95% purity, validated by HPLC .

Advanced: What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • Electrophilic activation : Fluorine’s electron-withdrawing effect shortens the C3-O bond (1.42 Å vs. 1.47 Å in non-fluorinated analogs), enhancing electrophilicity .
  • Kinetic studies : Deuterated solvent experiments support an SN2 mechanism, with rate acceleration in DMF (polar aprotic media).
  • Competing pathways : Elimination dominates above 80°C, requiring precise thermal control .

Advanced: How can researchers resolve contradictions in spectroscopic data for fluorinated pyrazole derivatives?

Answer:

  • Comparative crystallography : Validate NMR assignments using X-ray-derived torsion angles .
  • Isotopic labeling : Use ¹⁹F NMR to track fluorine environments and rule out tautomeric interconversions .
  • High-resolution MS : Differentiate isobaric impurities (e.g., m/z 199.1 vs. 199.2) .

Basic: What purification methods are effective for isolating this compound from reaction mixtures?

Answer:

  • Column chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 ratio) removes polar by-products .
  • Recrystallization : Ethanol or methanol/water mixtures yield high-purity crystals (mp 449 K) .
  • Acid-base extraction : Utilize the compound’s moderate acidity (pKa ~9.5) for selective isolation .

Advanced: How does the methanol group influence the coordination chemistry of fluorinated pyrazoles?

Answer:

  • Ligand properties : The hydroxyl group acts as a weak Lewis base, forming hydrogen bonds (O–H···N, 2.85 Å) in crystal packing .
  • Metal complexes : Pyrazole-methanol derivatives coordinate with transition metals (e.g., Cu²⁺) via N,O-bidentate binding, as shown in crown ether analogs .

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